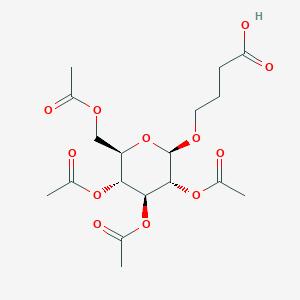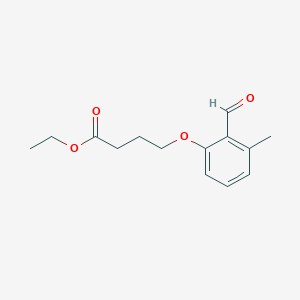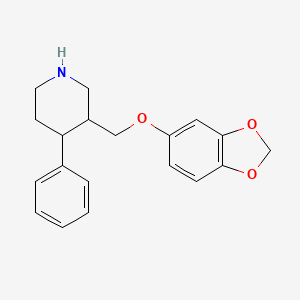
9-a-l-lyxofuranosyl-6-methyl-9h-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-a-l-lyxofuranosyl-6-methyl-9h-purine is a complex organic compound that belongs to the class of nucleosides. Nucleosides are molecules that form the building blocks of nucleic acids, such as DNA and RNA. This compound is characterized by a purine base attached to a sugar moiety, which plays a crucial role in various biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-a-l-lyxofuranosyl-6-methyl-9h-purine typically involves the following steps:
Formation of the Purine Base: The purine base, 6-methyl-9H-purine, is synthesized through a series of reactions involving the condensation of appropriate precursors.
Attachment of the Sugar Moiety: The sugar moiety, tetrahydrofuran-3,4-diol, is attached to the purine base through glycosylation reactions. This step often requires the use of protecting groups to ensure selective reactions.
Deprotection and Purification: The final compound is obtained by removing the protecting groups and purifying the product through techniques such as chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
9-a-l-lyxofuranosyl-6-methyl-9h-purine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The purine base can undergo substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield 2-(formyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3,4-diol.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a model nucleoside for studying the properties and reactivity of nucleic acids. It serves as a building block for the synthesis of oligonucleotides and other nucleic acid analogs.
Biology
In biological research, 9-a-l-lyxofuranosyl-6-methyl-9h-purine is used to investigate the mechanisms of DNA and RNA replication, transcription, and repair. It is also employed in the study of enzyme-substrate interactions.
Medicine
This compound has potential applications in medicine, particularly in the development of antiviral and anticancer drugs. Its structural similarity to natural nucleosides allows it to interfere with viral replication and cancer cell proliferation.
Industry
In the industrial sector, this compound is used in the production of nucleic acid-based products, such as diagnostic kits and therapeutic agents. It is also utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 9-a-l-lyxofuranosyl-6-methyl-9h-purine involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function by causing chain termination or inducing mutations. The molecular targets include DNA and RNA polymerases, as well as other enzymes involved in nucleic acid metabolism.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar structure but different functional groups.
Guanosine: Another nucleoside with a purine base, differing in the position and type of substituents.
Inosine: A nucleoside with a hypoxanthine base, used in various biochemical applications.
Uniqueness
9-a-l-lyxofuranosyl-6-methyl-9h-purine is unique due to its specific stereochemistry and the presence of a methyl group on the purine base. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications.
特性
分子式 |
C11H14N4O4 |
|---|---|
分子量 |
266.25 g/mol |
IUPAC名 |
(2S,3S,4R,5R)-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O4/c1-5-7-10(13-3-12-5)15(4-14-7)11-9(18)8(17)6(2-16)19-11/h3-4,6,8-9,11,16-18H,2H2,1H3/t6-,8+,9+,11+/m0/s1 |
InChIキー |
FIGBCBGMUIGJBD-YXYNTAJPSA-N |
異性体SMILES |
CC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@@H](O3)CO)O)O |
正規SMILES |
CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-[(5-Bromopentyl)oxy]propyl]benzene](/img/structure/B8513706.png)













